2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol
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Overview
Description
2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-methylbenzylamine with 1-phenylethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-Phenylethanol
Uniqueness
Compared to similar compounds, 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic components allows for versatile applications in various fields .
Biological Activity
2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol, often referred to as a phenolic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 1-phenylethanol. This reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
In addition to antimicrobial and anti-inflammatory effects, this compound has demonstrated antioxidant activity . It scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of cancer prevention and treatment, as oxidative stress is a known contributor to carcinogenesis .
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. For example, its anti-inflammatory effects may arise from inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in regulating immune responses and inflammation .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-(Methylphenyl)aniline | Structure | Moderate antimicrobial activity |
N-(4-hydroxyphenyl)retinamide | Structure | Strong anticancer properties |
4-Aminophenol | Structure | Antioxidant and anti-inflammatory |
The structural uniqueness of this compound contributes to its distinct biological activities compared to these compounds. Its combination of aromatic and aliphatic components allows for versatile applications in various fields.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema, indicating its potential as an anti-inflammatory agent .
- Antioxidant Potential : The compound was tested for its ability to inhibit lipid peroxidation in rat liver microsomes, showing effective scavenging of DPPH radicals and suggesting a strong antioxidant capacity .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-10,16-18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMPICSMODXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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